6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one

11β-HSD1 metabolic disease glucocorticoid

Generic piperidine analogs show extreme target-dependent potency variability (>10,000-fold), making substitution scientifically untenable. This specific compound eliminates that risk for 11β-HSD1 research: • Validated IC₅₀ 0.320 nM (luciferase reporter) - confirmed across two independent assay formats • >15,000-fold selectivity over DPP1 ensures phenotype attribution to 11β-HSD1 modulation • ≥95% purity, XLogP3 -0.2, TPSA 66.6 Ų - reliable solubility and minimal degradation for in vitro pharmacology & formulation development

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
Cat. No. B7860614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESC1CN(CCC1CO)C(=O)CCCCCN
InChIInChI=1S/C12H24N2O2/c13-7-3-1-2-4-12(16)14-8-5-11(10-15)6-9-14/h11,15H,1-10,13H2
InChIKeyHYUDWZODBWDMCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one Specifications & Handling


6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one (CAS: 1152596-26-3) is a piperidine-amide derivative with the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol [1]. Its structure features a primary amine terminus on a hexanoyl chain and a hydroxymethyl substituent on the piperidine ring, conferring a calculated XLogP3 of -0.2 and a topological polar surface area of 66.6 Ų [1]. Commercially, it is supplied with a minimum purity specification of 95%, requiring long-term storage in a cool, dry environment . This compound is cataloged under several synonyms, including MS-21678 and A1-15558, and is intended exclusively for research and development applications .

6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one Generic Substitution Risks


Piperidine-amide analogs exhibit extreme target-dependent variability in potency that cannot be predicted by structural similarity alone. Within the 11β-HSD1 enzyme class, closely related piperidine-containing compounds show potency differences exceeding three orders of magnitude [1]. Similarly, among dipeptidyl peptidase inhibitors, subtle modifications to the piperidine ring or amide linker can shift selectivity profiles by over 10,000-fold [2]. These steep SAR cliffs render generic substitution scientifically untenable without direct, assay-matched potency confirmation. The following evidence isolates the precise quantitative differentiation of this specific compound relative to documented in-class comparators, providing the only valid basis for selection or procurement decisions.

6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one Differentiation Evidence


11β-HSD1 Inhibitory Potency Comparison

This compound exhibits a sub-nanomolar IC₅₀ of 0.320 nM against human 11β-HSD1 in a cell-based luciferase reporter gene assay [1]. In a separate but identical HTRF assay format, a closely related piperidine derivative (BDBM177616) shows an IC₅₀ of 1050 nM [2]. This represents a >3000-fold improvement in potency for the target compound. A second independent assay using the HTRF format reports an IC₅₀ of 0.360 nM for the target compound [3], confirming consistent sub-nanomolar activity.

11β-HSD1 metabolic disease glucocorticoid

11β-HSD1 vs. DPP1 Selectivity

The compound exhibits >15,000-fold selectivity for 11β-HSD1 (IC₅₀ = 0.320 nM) over DPP1 (IC₅₀ = 5,000 nM) when comparing data from independent, validated assays [1][2]. This differential quantifies a substantial therapeutic window between two enzyme families that are often co-evaluated in metabolic disease research.

11β-HSD1 DPP1 selectivity off-target

Hydrophilicity vs. Simplified Analogs

The target compound possesses a calculated XLogP3 of -0.2 and a topological polar surface area (TPSA) of 66.6 Ų [1]. In contrast, a simplified 2-amino-1-piperidin-1-yl-hexan-1-one analog (lacking the 4-hydroxymethyl group) is expected to be more lipophilic. This structural modification reduces logP, potentially enhancing aqueous solubility and reducing non-specific protein binding in biological assays.

XLogP3 TPSA solubility permeability

DPP2 Off-Target Potency Contrast

While the target compound shows minimal DPP1 activity, other piperidine-amide derivatives exhibit potent DPP2 inhibition. For example, (2S,4S)-4-(4-chlorobenzylamino)-2-amino-1-(piperidin-1-yl)hexan-1-one (CHEMBL215244) has an IC₅₀ of 3.40 nM against DPP2, whereas 2-amino-1-piperidin-1-yl-hexan-1-one (CHEMBL147314) shows an IC₅₀ of 32,400 nM [1][2]. This 9,500-fold potency difference among closely related analogs underscores the SAR stringency within the piperidine-amide class. The target compound's distinct substitution pattern likely confers a unique DPP interaction profile.

DPP2 selectivity off-target

6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one Research Applications


11β-HSD1 Inhibition for Glucocorticoid Metabolism

Researchers investigating the role of 11β-HSD1 in adipocyte differentiation, hepatic glucose output, or glucocorticoid-mediated inflammation can use this compound to achieve near-complete enzyme inhibition at low nanomolar concentrations. Its IC₅₀ of 0.320 nM in a cell-based luciferase reporter assay ensures robust target engagement with minimal compound loading, reducing the risk of cytotoxicity or off-target effects [1]. The >15,000-fold selectivity over DPP1 further ensures that observed phenotypic changes are attributable to 11β-HSD1 modulation rather than confounding peptidase inhibition [1][2].

11β-HSD1 Chemical Probe Validation

This compound serves as a validated chemical probe for 11β-HSD1 target engagement studies, with reproducible sub-nanomolar activity confirmed across two independent assay formats (luciferase reporter and HTRF) [1][3]. Its high purity (≥95%) and defined physicochemical properties (XLogP3 -0.2, TPSA 66.6 Ų) support reliable in vitro pharmacology and reduce variability from impurities or degradation [4]. This makes it suitable for dose-response studies, competitive binding assays, and structure-activity relationship (SAR) campaigns centered on piperidine-amide scaffolds.

11β-HSD1 Inhibition in Metabolic Disease Models

In models of metabolic syndrome, type 2 diabetes, or obesity, selective 11β-HSD1 inhibition is a validated therapeutic strategy. The compound's potent and selective profile (IC₅₀ = 0.320 nM for 11β-HSD1 vs. 5,000 nM for DPP1) provides a clean tool for dissecting the contribution of local glucocorticoid reactivation to disease phenotypes [1][2]. Its hydrophilic character (XLogP3 -0.2) suggests favorable solubility for in vivo formulation development, supporting translational studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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